

Introduction: The Emergence of a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: *6-Amino-5-bromopyrimidin-4(3H)-one*

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In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of DNA, RNA, and a multitude of pharmacologically active agents.[1] Among its many halogenated derivatives, **6-Amino-5-bromopyrimidin-4(3H)-one** has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, an amino group, and a lactam moiety provides three orthogonal points for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Characteristics and Structural Elucidation

6-Amino-5-bromopyrimidin-4(3H)-one is a stable, solid compound at room temperature. A clear understanding of its fundamental properties is essential for its effective use in synthesis.

Property	Value	Source(s)
CAS Number	6312-71-6	[2][3][4]
Molecular Formula	C ₄ H ₄ BrN ₃ O	[3][4]
Molecular Weight	190.00 g/mol	[3][4]
IUPAC Name	4-amino-5-bromo-1H-pyrimidin-6-one	[2]
Appearance	White to light yellow solid	[5]
Melting Point	~268 °C	[3][6]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[6]

The compound exists in tautomeric forms, with the 4(3H)-one isomer being the predominantly represented structure. The presence of both hydrogen bond donors (the amino group and ring N-H) and acceptors (the carbonyl oxygen and ring nitrogens) allows it to engage in specific, targeted interactions within biological systems, a feature critical to its function in drug design.

Synthesis of the Core Scaffold

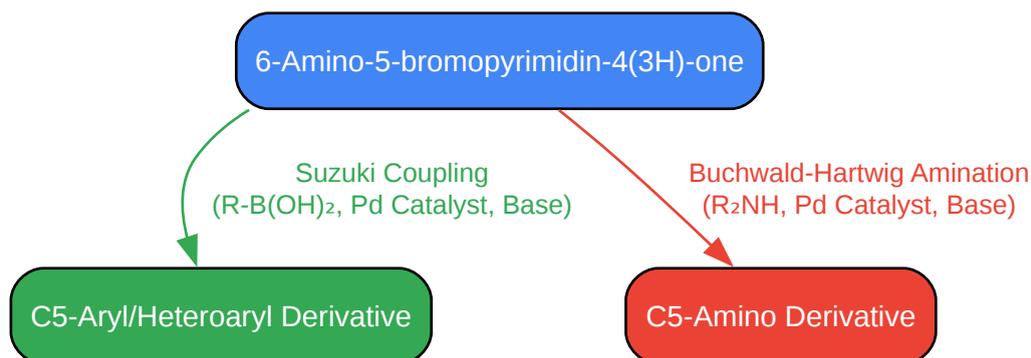
The primary route to **6-Amino-5-bromopyrimidin-4(3H)-one** involves the direct electrophilic bromination of its parent heterocycle, 6-aminopyrimidin-4(3H)-one. The electron-rich nature of the pyrimidine ring, activated by the amino group, facilitates this transformation.

Caption: Synthetic route to the title compound via electrophilic bromination.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled, regioselective bromination at the C5 position, which is sterically accessible and electronically activated. Solvents like dimethylformamide (DMF) are typically used to ensure the solubility of the starting materials.[5]

Chemical Reactivity: A Hub for Molecular Diversity

The true synthetic utility of **6-Amino-5-bromopyrimidin-4(3H)-one** lies in the reactivity of its bromine substituent. This position serves as a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.



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Caption: Key cross-coupling reactions for derivatization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the C5-bromide with various aryl or heteroaryl boronic acids.[7][8] This reaction is fundamental to building the complex bi-aryl structures often found in kinase inhibitors.

- Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A base (e.g., K_2CO_3 , K_3PO_4) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[7][9] The final step is reductive elimination, which forms the C-C bond and regenerates the catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields, especially with challenging substrates.[10]

Buchwald-Hartwig Amination

For the introduction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[11][12] This reaction couples the C5-bromide with a wide range of primary or secondary amines, enabling the synthesis of diverse 5-amino-pyrimidinone derivatives.

- Causality: Similar to the Suzuki coupling, this reaction proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination, deprotonation by a base (e.g., KOt-

Bu, Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination.[11][13]
The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos, RuPhos) has been instrumental in expanding the scope of this reaction to include less reactive aryl halides and a broader range of amines.[13][14]

Application in Medicinal Chemistry: Scaffolding Kinase Inhibitors

The 4-aminopyrimidine scaffold and its related isosteres are prevalent in the design of protein kinase inhibitors.[15] Kinases are a critical class of drug targets, particularly in oncology, and their ATP-binding site provides a well-defined pocket for inhibitor design. **6-Amino-5-bromopyrimidin-4(3H)-one** provides an ideal starting point for creating libraries of potential kinase inhibitors.

Caption: The pyrimidinone core as a hinge-binder in kinase inhibitor design.

- Mechanism of Action: The core pyrimidinone structure often acts as a "hinge-binder." The N1-H and the C6-amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
- Structure-Activity Relationship (SAR):
 - The substituent introduced at the C5 position via Suzuki coupling (R² in the diagram) typically projects into a hydrophobic pocket of the ATP-binding site. Modifying this group allows for optimization of potency and selectivity.
 - The C6-amino group can be further functionalized, or a new amino group can be introduced at C5 via Buchwald-Hartwig amination (R¹ in the diagram). This vector often points towards the solvent-exposed region, providing a handle to modulate physicochemical properties like solubility and metabolic stability.

Derivatives of related aminopyrimidine scaffolds have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and B-Raf, highlighting the therapeutic potential of this compound class in treating cancers like hepatocellular carcinoma.[16][17]

Key Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform appropriate safety assessments and optimize conditions for their specific substrates.

Protocol 1: Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one

This procedure is adapted from the general method for brominating aminopyrimidines.[5]

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 6-aminopyrimidin-4(3H)-one (1.0 eq).
- **Dissolution:** Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram).
- **Reagent Addition:** Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, pour the reaction mixture into an equal volume of ice water.
- **Isolation:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2x) and then with a small amount of cold diethyl ether.
- **Purification:** Dry the solid under vacuum to yield the title compound. Recrystallization from water or aqueous ethanol can be performed for higher purity if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard method for arylating bromopyrimidines.[9]

- Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **6-amino-5-bromopyrimidin-4(3H)-one** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K_2CO_3 or K_3PO_4 (2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (5 mol %) or a pre-catalyst system like XPhosPdG2 (2.5 mol %) with additional XPhos ligand (5 mol %).^[9]
- Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 120 °C for 30-60 minutes) until the starting material is consumed (monitor by LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C5-aryl derivative.

Conclusion

6-Amino-5-bromopyrimidin-4(3H)-one is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery. Its straightforward synthesis and versatile reactivity, particularly in robust cross-coupling reactions, allow for the systematic and efficient exploration of chemical space. For scientists engaged in the design of targeted therapeutics, especially kinase inhibitors, this scaffold offers a reliable and empirically validated foundation upon which to build next-generation medicines.

References

- Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [\[Link\]](#)

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved from [\[Link\]](#)
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). 6'-Amino-5,7-dibromo-2-oxo-3'-(trifluoromethyl)-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile. Retrieved from [\[Link\]](#)
- NIH. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Retrieved from [\[Link\]](#)
- NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper(I). Retrieved from [\[Link\]](#)
- ResearchGate. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2018). 6-Amino-5-bromouracil. Retrieved from [\[Link\]](#)

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [[Link](#)]
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [[Link](#)]
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [[Link](#)]
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Suzuki reaction. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [[Link](#)]

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Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 6-AMINO-5-BROMOPYRIMIDIN-4(3H)-ONE [synhet.com]
- 3. echemi.com [echemi.com]

- 4. 6-AMINO-5-BROMOPYRIMIDIN-4(3H)-ONE | 6312-71-6 [chemicalbook.com]
- 5. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 6. 6-AMINO-5-BROMOPYRIMIDIN-4(3H)-ONE CAS#: 6312-71-6 [m.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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